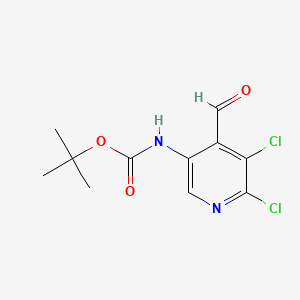

tert-butyl N-(5,6-dichloro-4-formylpyridin-3-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl N-(5,6-dichloro-4-formylpyridin-3-yl)carbamate is a chemical compound with the molecular formula C12H14Cl2N2O3 It is characterized by the presence of a pyridine ring substituted with dichloro and formyl groups, and a tert-butyl carbamate moiety

Preparation Methods

The synthesis of tert-butyl N-(5,6-dichloro-4-formylpyridin-3-yl)carbamate typically involves the reaction of 5,6-dichloro-4-formylpyridine with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and may require the use of a catalyst or base to facilitate the formation of the carbamate linkage .

Chemical Reactions Analysis

tert-Butyl N-(5,6-dichloro-4-formylpyridin-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atoms on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions

Common reagents and conditions used in these reactions include organic solvents, catalysts, and temperature control to ensure the desired transformation. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl N-(5,6-dichloro-4-formylpyridin-3-yl)carbamate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry

Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

Industry: It can be used in the development of agrochemicals or other specialty chemicals

Mechanism of Action

The mechanism of action of tert-butyl N-(5,6-dichloro-4-formylpyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The dichloro substitution on the pyridine ring may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar compounds to tert-butyl N-(5,6-dichloro-4-formylpyridin-3-yl)carbamate include:

tert-Butyl N-(4-formylbenzyl)carbamate: This compound has a benzyl group instead of a pyridine ring, which may affect its reactivity and biological activity.

tert-Butyl N-(2,6-dichloropyridin-4-yl)carbamate: This compound lacks the formyl group, which may influence its chemical properties and applications.

The uniqueness of this compound lies in its combination of a formyl group and dichloro substitution on the pyridine ring, which provides distinct chemical and biological properties.

Biological Activity

Introduction

Tert-butyl N-(5,6-dichloro-4-formylpyridin-3-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from diverse research studies, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C11H12Cl2N2O3

- Molar Mass : 291.13 g/mol

- CAS Number : 1589541-54-7

The biological activity of this compound has been linked to various mechanisms:

-

Antimicrobial Activity :

- Research indicates that derivatives containing pyridine rings exhibit significant antimicrobial properties. The compound has shown effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm), with minimum inhibitory concentrations (MICs) ranging from 0.78 to 3.125 μg/mL .

- The proposed mechanism involves the depolarization of the bacterial cytoplasmic membrane, leading to the dissipation of membrane potential and subsequent cell death .

- Anticancer Potential :

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | MIC (μg/mL) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | MRSA | 0.78 - 3.125 | Membrane depolarization |

| VREfm | 0.78 - 3.125 | Membrane depolarization | |

| Anticancer | Various Cancer Cell Lines | Not specified | Induction of apoptosis and cell cycle arrest |

Case Studies

-

Antimicrobial Efficacy :

A study conducted on a series of pyridine derivatives demonstrated that this compound exhibited potent antibacterial activity against resistant strains, highlighting its potential as a lead compound for antibiotic development . -

Cytotoxicity Assays :

In vitro assays using various cancer cell lines showed that the compound could significantly reduce cell viability at certain concentrations, suggesting its potential use in cancer therapy .

Properties

Molecular Formula |

C11H12Cl2N2O3 |

|---|---|

Molecular Weight |

291.13 g/mol |

IUPAC Name |

tert-butyl N-(5,6-dichloro-4-formylpyridin-3-yl)carbamate |

InChI |

InChI=1S/C11H12Cl2N2O3/c1-11(2,3)18-10(17)15-7-4-14-9(13)8(12)6(7)5-16/h4-5H,1-3H3,(H,15,17) |

InChI Key |

STQPDBLGEHTJKR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(C(=C1C=O)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.